molecular formula C10H8Br2F2O3 B1409815 Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate CAS No. 1806271-91-9

Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B1409815
CAS No.: 1806271-91-9
M. Wt: 373.97 g/mol
InChI Key: OKEOOIUNQPQWMP-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C10H8Br2F2O3 and a molecular weight of 373.97 g/mol. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce brominated phenylacetates with higher oxidation states.

Scientific Research Applications

Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-difluorobenzoate: Similar in structure but lacks the bromine atoms, leading to different reactivity and applications.

    Methyl 3,5-dibromo-4-methoxyphenylacetate: Similar but without the fluorine atoms, affecting its chemical properties and biological activity.

Uniqueness

Methyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEOOIUNQPQWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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